molecular formula C9H14ClN3OS B12438906 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B12438906
M. Wt: 247.75 g/mol
InChI Key: OLRHZFHVDGQNLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to produce piperazine derivatives with high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, methanol, and water for oxidation and reduction reactions . Substitution reactions often require specific catalysts and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted thiazole and piperazine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways, while the piperazine moiety can modulate receptor activity . These interactions lead to various physiological effects, making the compound valuable in drug development and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is unique due to its specific combination of a thiazole ring and a piperazine moiety, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14ClN3OS

Molecular Weight

247.75 g/mol

IUPAC Name

(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride

InChI

InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H

InChI Key

OLRHZFHVDGQNLH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2=CSC=N2.Cl

Origin of Product

United States

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